![molecular formula C22H26N2O3 B5628557 8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants like "8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one," involves multi-step synthetic pathways that may include condensation reactions, cycloadditions, and selective functional group transformations. These syntheses contribute to the exploration of their potential as pharmacological agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of related compounds reveals a complex architecture featuring a spiro configuration that incorporates diazaspiro and furan rings. This configuration plays a critical role in the compound's interaction with biological targets. The structural analysis often involves X-ray diffraction to elucidate the precise arrangement of atoms and the conformation of the spirocycle (Wang et al., 2011).
Chemical Reactions and Properties
The reactivity of "8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one" and similar compounds is influenced by the functional groups attached to the spiro framework. These compounds undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which can modify their pharmacological profile. Their chemical properties are pivotal in designing derivatives with enhanced activity or reduced toxicity (Farag et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their pharmacokinetic behavior. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its therapeutic efficacy and safety (Adib et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's stability, reactivity, and interaction with biological targets. These properties are crucial for the compound's mechanism of action and can guide the modification of the molecular structure to improve therapeutic potential or minimize adverse effects (Ahmed et al., 2012).
properties
IUPAC Name |
8-(furan-3-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20-15-22(17-24(20)11-4-7-18-5-2-1-3-6-18)9-12-23(13-10-22)21(26)19-8-14-27-16-19/h1-3,5-6,8,14,16H,4,7,9-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRNZRJVHVTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
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